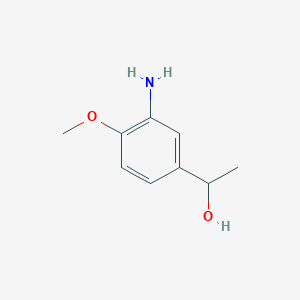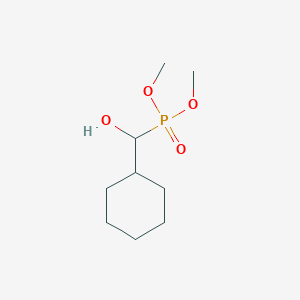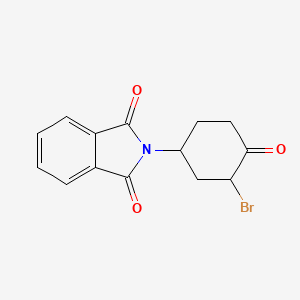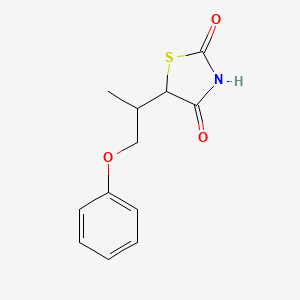![molecular formula C8H15NO4S B12571901 Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate CAS No. 445010-18-4](/img/structure/B12571901.png)
Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate is an organic compound with the molecular formula C8H15NO3S It is known for its unique structural features, which include an ethyl ester group, a sulfonyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-methylpropane-2-sulfonyl)imino]acetate typically involves the reaction of ethyl acetate with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [(2-methylpropane-2-sulfonyl)imino]acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The imino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The ester group can undergo hydrolysis to release the active sulfonyl and imino moieties, which can then exert their effects on molecular targets.
Comparison with Similar Compounds
Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate can be compared with similar compounds such as:
tert-Butanesulfinamide: Both compounds contain a sulfonyl group, but tert-butanesulfinamide is used primarily as a chiral auxiliary in asymmetric synthesis.
Ethyl acetate: While ethyl acetate is a simple ester, this compound has additional functional groups that confer unique reactivity and applications.
Sulfonamides: These compounds also contain a sulfonyl group and are used in medicinal chemistry, but they differ in their specific functional groups and applications.
This compound stands out due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications in scientific research.
Properties
CAS No. |
445010-18-4 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 2-tert-butylsulfonyliminoacetate |
InChI |
InChI=1S/C8H15NO4S/c1-5-13-7(10)6-9-14(11,12)8(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
ZVVWTQJQWLCNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)

![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)

![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)

![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
